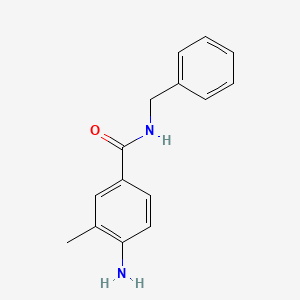

4-Amino-N-benzyl-3-methylbenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H16N2O |

|---|---|

Molecular Weight |

240.3 g/mol |

IUPAC Name |

4-amino-N-benzyl-3-methylbenzamide |

InChI |

InChI=1S/C15H16N2O/c1-11-9-13(7-8-14(11)16)15(18)17-10-12-5-3-2-4-6-12/h2-9H,10,16H2,1H3,(H,17,18) |

InChI Key |

BKFMCPYOWNFUER-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NCC2=CC=CC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 4-Amino-N-benzyl-3-methylbenzamide and Analogues

The synthesis of the target compound, this compound, hinges on the effective formation of an amide bond between the 4-amino-3-methylbenzoic acid backbone and benzylamine (B48309). This can be achieved either by coupling these two fragments directly or by preparing them through a multi-step sequence that concludes with the amidation reaction.

Amide bond formation is a cornerstone of organic synthesis, and several reliable methods are applicable for coupling a carboxylic acid like 4-amino-3-methylbenzoic acid with benzylamine. bachem.com These strategies typically involve the "activation" of the carboxylic acid group to facilitate nucleophilic attack by the amine.

A classic and highly effective method for synthesizing amides is through an acyl chloride intermediate. This two-step process begins with the conversion of the carboxylic acid to the more reactive acyl chloride, which then readily reacts with an amine to form the desired amide.

The process involves:

Formation of the Acyl Chloride : 4-Amino-3-methylbenzoic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to produce 4-amino-3-methylbenzoyl chloride. A similar process is documented for related structures, such as the conversion of 4-methylamino-3-nitrobenzoic acid to its corresponding acyl chloride using thionyl chloride. google.com

Amidation : The resulting acyl chloride is then reacted with benzylamine. This reaction, often performed under Schotten-Baumann conditions, typically involves an aqueous base (like sodium hydroxide) to neutralize the hydrochloric acid generated as a byproduct, driving the reaction to completion. google.com The high reactivity of the acyl chloride ensures a rapid and often high-yielding conversion to this compound.

Modern peptide synthesis has yielded a vast array of coupling reagents that enable the direct formation of amide bonds from carboxylic acids and amines under mild conditions, avoiding the need to isolate a reactive acyl chloride intermediate. bachem.com These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is then readily attacked by the amine.

For the synthesis of this compound, 4-amino-3-methylbenzoic acid and benzylamine can be combined in the presence of a suitable coupling reagent and often an additive to suppress side reactions and racemization. peptide.com A study on the synthesis of various N-benzylamides successfully utilized O-benzotriazole-N,N,N′,N′-tetramethyl-uronium-hexafluoro-phosphate (HBTU) at ambient temperature to achieve good yields. semanticscholar.org Other commonly used reagents in this class offer various advantages in terms of reactivity and solubility of byproducts. bachem.com

| Coupling Reagent (Abbreviation) | Full Name | Key Features & Applications |

|---|---|---|

| DCC | Dicyclohexylcarbodiimide | A widely used, cost-effective reagent. The dicyclohexylurea byproduct is insoluble in most organic solvents, facilitating removal in solution-phase synthesis. bachem.compeptide.com |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | A popular and highly efficient reagent with rapid reaction times. Byproducts are soluble, making it suitable for both solution and solid-phase synthesis. peptide.comsemanticscholar.org |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | Reacts faster than HBTU with less epimerization. Particularly effective for sterically hindered or N-methylated amino acids. bachem.compeptide.com |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | A highly effective phosphonium-based reagent, especially useful in coupling N-methyl amino acids and for peptide cyclization. peptide.com |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | A newer generation uronium salt that is more soluble and considered safer than HOBt-based reagents, with efficiency comparable to HATU. bachem.com |

The most direct approach to amide synthesis is the condensation of a carboxylic acid and an amine, which forms the amide and a molecule of water. youtube.com This reaction is reversible and typically requires high temperatures (160-180 °C) to drive off the water and shift the equilibrium toward the product. While simple in concept, the high temperatures required can be prohibitive for complex or sensitive molecules. Catalysts, such as boric acid derivatives, can be employed to facilitate the reaction under milder conditions, although this method is generally less common for specialty chemicals like this compound compared to activation-based strategies. The fundamental reaction involves the nucleophilic nitrogen of the amine attacking the carbonyl carbon of the carboxylic acid, followed by the elimination of water. youtube.com

An alternative to coupling pre-formed building blocks is to construct the target molecule through a series of chemical transformations starting from a simpler, readily available precursor. This approach offers flexibility and can be economically advantageous for large-scale production.

A common and powerful strategy in aromatic chemistry involves the introduction of a nitro group, which can then be reduced to an amine. This amine can subsequently be acylated to form the desired amide.

Nitration of 3-Methylbenzoic Acid : The sequence can begin with 3-methylbenzoic acid (m-toluic acid). The primary challenge in this step is achieving the correct regioselectivity. The synthesis of the target compound requires the introduction of a functional group at the C4 position, leading to 3-methyl-4-nitrobenzoic acid. The oxidation of 2,4-dimethylnitrobenzene is a documented method to produce this specific isomer. chemicalbook.compatsnap.com One patented method involves using dilute nitric acid as the oxidant to selectively oxidize the methyl group at the 4-position of 2,4-dimethylnitrobenzene. google.com Another approach utilizes air as the oxidant in the presence of a cobalt acetate/butanone catalytic system. patsnap.com

Reduction of 3-Methyl-4-nitrobenzoic Acid : Once 3-methyl-4-nitrobenzoic acid is obtained, the nitro group is reduced to the corresponding amine to yield 4-amino-3-methylbenzoic acid. nih.govnist.gov This transformation is reliably achieved using various reducing agents. A well-established method is the Béchamp reduction, which uses iron filings in the presence of an acid like hydrochloric acid. sciencemadness.org A patented process describes the reduction of 3-methyl-4-nitrobenzoic acid using reduced iron powder and a proton acid in the presence of a phase transfer catalyst to achieve a high yield of 90.1%. google.com Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere is another effective and clean method. google.com

Acylation of 4-Amino-3-methylbenzoic Acid : The final step in this sequence is the formation of the amide bond. The 4-amino-3-methylbenzoic acid synthesized in the previous step is reacted with benzylamine. This is the same chemical challenge as described in the amide formation strategies (Section 2.1.1). Therefore, the resulting 4-amino-3-methylbenzoic acid can be efficiently converted to the final product, this compound, using either the acyl chloride method (Section 2.1.1.1) or a coupling reagent-promoted reaction (Section 2.1.1.2).

Sequential Functionalization Approaches

Phenol Alkylation Post-Amide Formation

This subsection is not applicable to the synthesis of this compound as the compound does not possess a phenolic hydroxyl group.

Reductive Amination Protocols for Benzamide (B126) Scaffold Construction

Reductive amination offers a powerful and versatile method for the construction of the N-benzylamine moiety. This can be achieved either by direct reductive amination of a suitable aldehyde with benzylamine or through a one-pot reaction involving a nitro precursor.

A plausible synthetic route would involve the reductive amination of 4-amino-3-methylbenzaldehyde (B13952247) with benzylamine. The aldehyde and amine are first condensed to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), with the latter being particularly mild and selective for the imine over the aldehyde. masterorganicchemistry.com

Alternatively, a one-pot reductive amination starting from a nitro compound, such as 4-nitro-3-methylbenzaldehyde, can be employed. This approach combines the reduction of the nitro group and the reductive amination in a single synthetic operation, often utilizing catalysts like nickel/nickel oxide composites or molybdenum sulfide (B99878) clusters with hydrogen gas as the reductant. nih.govrsc.org This method is attractive due to its efficiency and atom economy. nih.gov

Table 1: Comparison of Reductive Amination Protocols

| Protocol | Starting Material | Reagents | Key Features |

|---|---|---|---|

| Direct Reductive Amination | 4-amino-3-methylbenzaldehyde & Benzylamine | NaBH(OAc)₃, CH₂Cl₂ | Mild conditions, high selectivity for imine reduction. masterorganicchemistry.com |

| One-Pot Nitro Reductive Amination | 4-nitro-3-methylbenzaldehyde & Benzylamine | Ni/NiO, H₂ | Combines nitro reduction and amination, atom-economical. nih.gov |

| Ruthenium-Catalyzed Reductive Amination | Benzaldehyde derivatives & Ammonia/Amines | RuCl₂(PPh₃)₃, H₂ | Broad substrate scope for primary amine synthesis. nih.gov |

Multicomponent Reaction (MCR) Strategies for Benzamide Library Synthesis

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. While a specific MCR for the direct synthesis of this compound is not prominently described, MCRs like the Ugi or Passerini reaction are powerful tools for generating libraries of substituted benzamides. researchgate.net

For instance, a conceptual Ugi four-component reaction could involve 4-amino-3-methylbenzoic acid, benzylamine, an isocyanide, and an aldehyde to generate a more complex derivative. By carefully selecting the components, a scaffold similar to the target compound could be assembled, highlighting the potential of MCRs in combinatorial chemistry for lead discovery. researchgate.net

Strategic Use of Protecting Groups in Benzamide Synthesis

The presence of a primary amino group in the target molecule necessitates the use of protecting groups, especially when performing reactions that are not compatible with this functionality. The N-benzyl group itself can be considered a protecting group.

N-Benzyl Protecting Group Chemistry and Applications

The N-benzyl group is a common protecting group for amines due to its general stability under a variety of reaction conditions, including acidic, basic, and some oxidative and reductive environments. It can be introduced by reacting the parent amine with benzyl (B1604629) bromide or benzyl chloride in the presence of a base. nsf.gov In the context of synthesizing this compound, the amino group of a precursor like 4-aminobenzoic acid could be protected, for instance as a Boc- or Cbz- group, before the amidation reaction with benzylamine.

Selective Deprotection Methodologies (e.g., N-debenzylation)

The removal of an N-benzyl group (N-debenzylation) is a key transformation. Several methods are available, with the choice depending on the presence of other functional groups in the molecule.

Catalytic Hydrogenolysis: This is the most common method, typically employing a palladium catalyst (e.g., Pd/C) and a hydrogen source (H₂ gas or transfer hydrogenation reagents like ammonium (B1175870) formate). ox.ac.uk This method is generally clean and efficient. The addition of an acid, such as acetic acid, can sometimes facilitate the deprotection of N-benzyl groups from nitrogen-containing heterocycles. nih.gov

Oxidative Cleavage: Reagents like ceric ammonium nitrate (B79036) (CAN) or N-iodosuccinimide (NIS) can be used for N-debenzylation. ox.ac.uknih.gov These methods are useful when catalytic hydrogenolysis is not feasible due to the presence of reducible functional groups. The use of NIS is particularly interesting as it can be "tuned" to achieve either mono- or di-debenzylation of N,N-dibenzylamines. ox.ac.uk

Strong Lewis Acids: In some cases, strong Lewis acids like aluminum chloride (AlCl₃) can effect N-debenzylation, although these conditions are harsh and may not be compatible with sensitive substrates. researchgate.net

Table 2: Selected N-Debenzylation Methods

| Method | Reagents | Conditions | Notes |

|---|---|---|---|

| Catalytic Hydrogenolysis | Pd/C, H₂ | Room temperature to 60 °C, EtOH | Common and efficient, can be acid-facilitated. ox.ac.uknih.gov |

| Oxidative Cleavage with NIS | N-Iodosuccinimide | CH₂Cl₂, rt | Mild and tunable for selective debenzylation. ox.ac.uknih.gov |

| Base-Promoted Oxidation | KOtBu/DMSO, O₂ | Room temperature | Effective for N-debenzylation of various heterocycles. researchgate.net |

Advanced Chemical Transformations and Derivatization Strategies

The this compound scaffold possesses two key reactive sites for further derivatization: the primary amino group and the aromatic ring.

The primary amino group can undergo a wide range of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Alkylation: Introduction of alkyl groups, although this can be difficult to control to avoid over-alkylation. masterorganicchemistry.com

Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents (e.g., -OH, -Cl, -Br, -CN).

The aromatic ring can be subjected to electrophilic aromatic substitution reactions. The directing effects of the amino and methyl groups (ortho, para-directing) and the benzamide group (meta-directing) would influence the regioselectivity of these transformations.

Derivatization is a common strategy in analytical chemistry, particularly for gas chromatography (GC), to improve the volatility and thermal stability of analytes. For a compound like this compound, the active hydrogens on the amino and amide groups can be replaced with non-polar groups, such as through silylation using reagents like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide). youtube.com

Oxidation Reactions of Specific Moieties

The oxidation of molecules containing amine and amide functionalities, such as this compound, can proceed through various pathways depending on the reagents and reaction conditions.

The primary amino group can be a target for oxidation. Many flavoproteins catalyze the oxidation of primary and secondary amines by transferring a hydride equivalent from a carbon-nitrogen bond to the flavin cofactor. nih.gov This process often leads to the formation of an imine, which can then be hydrolyzed. nih.gov Different oxidizing agents like hydrogen peroxide or peroxy monosulfuric acid can also oxidize primary amines to nitroalkanes. youtube.com

The N-benzyl group is susceptible to oxidation. For instance, visible light flavin photocatalysis can convert benzylamines to the corresponding aldehydes under mild conditions. thieme-connect.com Lewis acid-catalyzed oxidation of benzylamines using catalysts like ZnBr2 or FeCl3 with an oxidant such as tert-butyl hydroperoxide (TBHP) can yield benzamides. rsc.org Furthermore, copper amine oxidases have been shown to stereospecifically abstract the pro-S hydrogen from benzylamine during its oxidation. nih.gov

The amide functionality itself can undergo oxidation. Tertiary benzamides can be oxidized at the α-position of the N-alkyl groups using systems like 5,10,15,20-tetraphenylporphyrinatoiron(III) chloride–ButOOH, primarily yielding N-acylamides. rsc.org The in vitro oxidation of N-methylthiobenzamide, catalyzed by both cytochromes P-450 and the FAD-containing monooxygenase, results in the formation of N-methylbenzamide. nih.gov

The methyl group on the aromatic ring could potentially be oxidized under strong conditions, though this is generally more challenging than the oxidation of the amino or benzyl groups.

Table 1: Examples of Oxidation Reactions Relevant to this compound Moieties

| Moiety | Reagent/Catalyst | Product Type | Reference |

| Benzylamine | Visible Light/Flavin Photocatalyst | Aldehyde | thieme-connect.com |

| Benzylamine | ZnBr2/TBHP | Benzamide | rsc.org |

| Tertiary Benzamide | Iron(III) Porphyrin/ButOOH | N-Acylamide | rsc.org |

| Primary Amine | Hydrogen Peroxide | Nitroalkane | youtube.com |

Reduction Reactions of Aromatic Nitro Groups and Other Functionalities

A primary synthetic route to this compound involves the reduction of its corresponding nitro precursor, 4-nitro-N-benzyl-3-methylbenzamide. The reduction of aromatic nitro compounds to primary amines is a fundamental transformation in organic synthesis.

A variety of reducing agents and catalytic systems can achieve this transformation. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). researchgate.net Chemical reducing agents such as tin(II) chloride (SnCl2) in ethanol (B145695) are also effective for the reduction of nitroarenes to anilines. researchgate.net Other metal-based systems, for instance, using KBH4 and I2 to generate BI3 in situ, have been developed for this purpose. organic-chemistry.org Metal-free approaches, such as using trichlorosilane (B8805176) (HSiCl3) with a tertiary amine or tetrahydroxydiboron (B82485) in water, offer milder and more environmentally friendly alternatives. organic-chemistry.org

The Haber mechanism describes the stepwise reduction of a nitro group, proceeding through nitroso and hydroxylamine (B1172632) intermediates to the final amine. unimi.it This understanding allows for the selection of appropriate reagents to achieve the desired transformation chemoselectively, even in the presence of other reducible functional groups. organic-chemistry.org

For instance, the synthesis of various 4-aminobenzenesulfonamide derivatives has been achieved by the reduction of the corresponding nitro compounds using either an H-Cube Pro flow reactor with 10% Pd on carbon or a Zn/AcOH system for less soluble compounds. nih.gov

Nucleophilic Substitution Reactions at Aromatic Centers

Nucleophilic aromatic substitution (SNAr) provides a key pathway for the synthesis of precursors to this compound. This type of reaction involves the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile. wikipedia.org The reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com

A plausible synthetic route to the target compound could start with a molecule like 4-chloro-3-methylnitrobenzene. The nitro group activates the ring for nucleophilic attack. This starting material can react with benzylamine, where the amino group of benzylamine acts as the nucleophile, displacing the chloride to form 4-(benzylamino)-3-methylnitrobenzene. Subsequent reduction of the nitro group would then yield this compound.

The synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide follows a similar logic, where 4-chloro-3-nitrobenzoic acid is first reacted with methylamine (B109427) to substitute the chlorine. google.com The resulting carboxylic acid is then converted to an acyl chloride and subsequently reacted with methylamine to form the amide. google.com

Table 2: Key Steps in SNAr-based Synthesis

| Starting Material | Nucleophile | Intermediate | Final Step |

| 4-Chloro-3-methylnitrobenzene | Benzylamine | 4-(Benzylamino)-3-methylnitrobenzene | Reduction of nitro group |

| 4-Chloro-3-nitrobenzoic acid | Methylamine | 4-(Methylamino)-3-nitrobenzoic acid | Acylation and amidation |

Acylation and Alkylation Reactions at Amide Nitrogen and Amino Groups

The primary amino group and the secondary amide nitrogen in this compound can undergo acylation and alkylation reactions.

Acylation: The primary amino group is generally more nucleophilic than the amide nitrogen and would be expected to react preferentially with acylating agents. For example, the synthesis of 4-amino-N-(4-nitrophenyl)benzamide precursors involves the reaction of a carboxylic acid with 4-nitroaniline. researchgate.net

Alkylation: The alkylation of amides can be challenging due to their low nucleophilicity. acs.orgnih.gov However, radical-based strategies have been developed to achieve this transformation. For example, a method involving a boryl radical-mediated halogen-atom transfer and copper catalysis allows for the N-alkylation of primary amides with alkyl halides. acs.orgnih.gov The primary amino group can also be alkylated. For instance, reductive amination of an aniline (B41778) with a corresponding aldehyde or ketone is a common method for introducing an alkyl group. nih.gov

The use of protecting groups can be crucial to control the regioselectivity of these reactions. For example, 4-(alkylamino)benzylamines have been used as protecting groups that can be later removed. semanticscholar.org

Regioselective Functionalization of Aromatic Rings

The existing substituents on the aromatic ring of this compound direct the position of further electrophilic substitution reactions. The amino group is a strong activating group and is ortho, para-directing. The methyl group is also an activating, ortho, para-director. The N-benzylbenzamide group is a deactivating, meta-directing group. The combined effect of these groups would likely direct incoming electrophiles to the positions ortho to the amino group (positions 3 and 5). However, position 3 is already occupied by the methyl group, and position 5 would be sterically hindered.

Directed ortho-metalation is a powerful tool for regioselective functionalization. While not directly applied to the title compound in the searched literature, related strategies are common. For example, Rh(III)-catalyzed C-H bond functionalization has been used for the regioselective formal [4+2] cycloadditions of enaminones with diazocarbonyls to assemble highly functionalized benzene (B151609) rings. nih.gov

Chemodivergent Radical Benzylation Strategies for Benzamide Precursors

Radical-based methods offer alternative and sometimes more versatile approaches to forming C-N and C-C bonds. Chemodivergent strategies allow for the synthesis of different products from the same starting materials by slightly changing the reaction conditions.

While a direct chemodivergent radical benzylation for the synthesis of this compound was not found, related methodologies exist. For instance, chemodivergent oxidative annulation of N-methoxy benzamides with 1,3-enynes can be achieved via Rh-catalyzed C-H activation and 1,4-Rh migration. nih.gov Depending on the conditions (aerobic vs. stoichiometric oxidant), either nitrogen or oxygen annulation can be favored. nih.gov

Radical-mediated recyclization of 1,2,3,4-benzothiatriazine-1,1-dioxides showcases another example of chemodivergent reactivity, leading to either C(sp2)-alkyl transposition or aniline dearomatization. rsc.org Such radical strategies could potentially be adapted for the synthesis of complex benzamide derivatives.

Mechanistic Investigations of Biological Interactions

Enzyme Inhibition Studies

Initial screenings and targeted assays have begun to build a profile of the enzymatic targets of 4-Amino-N-benzyl-3-methylbenzamide. These studies are crucial for understanding its potential pharmacological effects and for guiding further drug development efforts.

Identification of Target Enzymes and Isoform Specificity

The specificity of a compound for particular enzyme isoforms is a critical determinant of its therapeutic potential and safety profile. Research has thus focused on identifying which enzymes, and which of their variants, interact with this compound.

Kinase Inhibition Mechanisms (e.g., Kinesin Spindle Protein, Tyrosine Kinases)

Currently, there is no publicly available scientific literature detailing the specific inhibitory mechanisms of this compound against kinesin spindle protein or other tyrosine kinases.

Histone Deacetylase (HDAC) Inhibition Profiles and Selectivity

While direct inhibition data for this compound is not available, the broader class of aminophenyl benzamides has been investigated for HDAC inhibition. These related compounds suggest that the structural scaffold of this compound may lend itself to HDAC inhibition.

For instance, studies on novel aminophenyl benzamide-type histone deacetylase inhibitors have demonstrated the potential for this class of compounds to be potent and selective. researchgate.net The general structure of N-(2-aminophenyl)benzamides has been identified as a key pharmacophore for targeting class I HDACs (HDAC1, 2, and 3). This selectivity is attributed to the ability of the 2-amino anilide group to fit into a spacious compartment at the base of the catalytic tunnels of these enzymes.

One related molecule, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, has shown a clear inhibitory pattern with selectivity for class I HDACs. nih.gov This suggests that compounds with a similar benzamide (B126) core, such as this compound, could potentially exhibit a similar profile. The mechanism often involves the 2-aminoanilide moiety coordinating with the zinc ion in the enzyme's active site, a process that can lead to tight binding.

Inhibition of Papain-like Proteases and Other Hydrolases

There is currently no published research indicating that this compound inhibits papain-like proteases or other hydrolases. While significant research has gone into developing inhibitors for enzymes like the papain-like protease (PLpro) of SARS-CoV-2, the focus has been on other chemical scaffolds. nih.gov

Modulation of Thymidine (B127349) Phosphorylase Activity

Scientific literature does not currently contain any studies on the modulation of thymidine phosphorylase activity by this compound.

Biochemical Potency Determination and IC50 Profiling

The determination of the half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an enzyme inhibitor.

As of the latest review of scientific literature, specific IC50 values for this compound against any enzyme target have not been published. The table below is representative of the kind of data that would be generated from such studies but is currently unpopulated for this specific compound.

Table 1: IC50 Profiling of this compound Against Various Enzymes

| Enzyme Target | Isoform | IC50 (nM) |

| Kinesin Spindle Protein | - | Data Not Available |

| Tyrosine Kinase (example) | - | Data Not Available |

| Histone Deacetylase 1 | HDAC1 | Data Not Available |

| Histone Deacetylase 2 | HDAC2 | Data Not Available |

| Histone Deacetylase 3 | HDAC3 | Data Not Available |

| Papain-like Protease | - | Data Not Available |

| Thymidine Phosphorylase | - | Data Not Available |

Research on this compound Remains Undisclosed

Despite a comprehensive review of scientific literature and chemical databases, no publically available research data was found for the chemical compound this compound.

Searches for this specific molecule did not yield any studies detailing its mechanistic investigations, biological interactions, or preclinical activity. Consequently, information regarding its binding affinity, such as Kd or Ki determinations, remains unknown.

Furthermore, there are no available receptor binding studies to characterize its potential interactions with any receptors, including serotonin (B10506) receptors. The nature of its binding, whether it be allosteric or orthosteric, has not been described in any published research.

In the realm of cellular and molecular activity, no preclinical data exists on its ability to modulate key signaling pathways or to induce apoptosis in cellular systems.

While research exists on structurally related benzamide compounds, the specific biological profile of this compound is not documented in the accessible scientific domain.

Preclinical Pharmacological Mechanism Elucidation

The anticonvulsant properties and mechanisms of action for this compound have not been specifically reported. However, research into structurally related N'-benzyl 2-amino acetamides and N-Benzyl-3-[(chlorophenyl)amino]propanamides has indicated that the N'-benzylamide site can be crucial for anticonvulsant activity. nih.govajol.infoajol.info For instance, in related compounds, modifications to the benzyl (B1604629) group have been shown to significantly alter efficacy in maximal electroshock seizure (MES) models. nih.gov Some N-benzyl propanamide derivatives have shown potency comparable to or greater than existing drugs like phenytoin (B1677684) and valproate in both MES and subcutaneous pentylenetetrazole (scPTZ) seizure tests, suggesting a potential for broad-spectrum anticonvulsant activity. ajol.info The mechanisms for these related compounds are thought to involve interactions with neuronal targets, but specific pathways for this compound remain uninvestigated.

There are no available studies that elucidate the gastroprokinetic activity pathways of this compound. The gastrokinetic effects of other benzamide derivatives, such as those related to cisapride (B12094) and metoclopramide, are often mediated through interactions with serotonin 5-HT4 receptors or dopamine (B1211576) D2 receptors. nih.govnih.govscispace.com For example, some novel 4-amino-N-benzyl-morpholinyl-methyl-benzamide derivatives have demonstrated potent gastrokinetic activity without dopamine D2 receptor antagonism, a desirable trait for avoiding certain side effects. nih.gov However, the specific activity and pathways for this compound have not been explored.

The anti-infective mechanisms of this compound are not documented. Research on the related compound, 3-aminobenzamide (B1265367), has shown activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis. The mechanism for 3-aminobenzamide is believed to involve the inhibition of adenosine-diphosphoribosyl transferase (ADPRT), an enzyme involved in DNA repair, which is crucial for the parasite's process of antigenic variation to evade the host immune system. nih.gov This inhibition was shown to significantly reduce the rate of antigenic switching in T. brucei. nih.gov Drug uptake in T. brucei is also a critical factor, with transporters like the P2 aminopurine transporter playing a role in the uptake of certain drugs. nih.gov However, it is unknown if this compound utilizes similar mechanisms or possesses any activity against T. brucei or other microbes. Studies on other classes of compounds, such as 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives, have shown antimicrobial activity, but these are structurally distinct from benzamides. researchgate.net

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Elucidation of Key Pharmacophores within the 4-Amino-N-benzyl-3-methylbenzamide Scaffold

The this compound scaffold is comprised of several key pharmacophoric features that are essential for its molecular interactions with biological targets. A pharmacophore is the three-dimensional arrangement of electronic and steric features that is necessary for a molecule to interact with a specific receptor or enzyme. For the this compound scaffold, these features include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups.

The central benzamide (B126) core acts as a rigid scaffold, positioning the other functional groups in a specific orientation. The amide group itself is a critical pharmacophoric element, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group serving as a hydrogen bond donor. The 4-amino group and the N-benzyl moiety also contribute significantly to the pharmacophoric profile. The amino group provides an additional hydrogen bond donor and acceptor site, while the benzyl (B1604629) group introduces a hydrophobic and aromatic region capable of engaging in various non-covalent interactions. acs.orgnih.gov The 3-methyl group, while seemingly a minor addition, can influence the conformation of the molecule and its interaction with the target protein. nih.gov

Three-dimensional pharmacophore models (3D-PhaM) for similar N-benzyl benzamide derivatives have been developed to better understand the spatial arrangement of these key features. nih.gov These models often highlight the importance of the relative positioning of the aromatic rings and the hydrogen bonding groups for optimal binding.

Impact of Substituents on Biological Activity and Selectivity

The biological activity and selectivity of compounds based on the this compound scaffold can be significantly altered by modifying its constituent parts. The following subsections detail the influence of such modifications.

Influence of the 4-Amino Group Modifications

The 4-amino group is a critical determinant of the compound's biological activity. Modifications to this group can drastically alter its electronic properties and hydrogen bonding capabilities. For instance, acetylation or replacement with other functional groups can modulate the compound's interaction with its biological target. In some benzamide derivatives, the presence of a primary amino group is crucial for potent activity, while in others, a secondary or tertiary amine may be preferred. nih.gov The position of the amino group on the benzamide ring is also vital; for example, in some contexts, a 5-amino substitution has been found to be important for binding in specific protein pockets. nih.gov

Role of the N-Benzyl Moiety and its Structural Variations

The N-benzyl moiety plays a multifaceted role in the biological activity of this class of compounds. It can participate in hydrophobic interactions, pi-stacking, and cation-pi interactions with the target protein. The substitution pattern on the benzyl ring is a key area for modification to enhance potency and selectivity. Electron-withdrawing or electron-donating groups on the benzyl ring can influence the electronic environment of the entire molecule and its metabolic stability. acs.orgacs.org For example, the introduction of a trifluoromethyl group at the ortho position of the benzyl moiety has been shown to be important for both inhibitory activity and metabolic stability in some N-benzylbenzamide scaffolds. acs.org The size and nature of the substituent also matter; sterically demanding groups in the para position of the benzyl ring can shift the activity profile of the compound. acs.org

Effects of the 3-Methyl Group and Other Aromatic Substitutions

The 3-methyl group on the benzamide ring, while small, can have a significant impact on the compound's properties. It can influence the planarity of the benzamide ring and the orientation of the adjacent 4-amino group, thereby affecting binding affinity. The methyl group can also contribute to hydrophobic interactions within the binding pocket. Studies on related benzamide structures have shown that substitutions on the benzamide ring can fine-tune the biological activity. For example, the introduction of hydroxyl or methoxy (B1213986) groups can enhance antioxidant properties in some amino-substituted benzamide derivatives. acs.org In the context of kinase inhibitors, substitutions on the methylphenyl group, which acts as a linker, are used to avoid steric clashes with amino acid residues in the target protein. nih.gov

Stereochemical Considerations in Activity Modulation

Stereochemistry can play a crucial role in the biological activity of chiral benzamide derivatives. If a stereocenter is present in the molecule, different enantiomers or diastereomers can exhibit vastly different potencies and selectivities. This is because biological targets such as enzymes and receptors are themselves chiral, leading to stereospecific interactions. For instance, in a study of N-(1-(naphthalen-1-yl)ethyl) benzamide derivatives, the (R)-enantiomer was found to be the active form that binds to the target protease. nih.gov Therefore, controlling the stereochemistry is a critical aspect of designing potent and selective drugs based on the this compound scaffold.

Correlation of Molecular Features with Binding Affinity and Enzymatic Inhibition

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the physicochemical properties of a series of compounds with their biological activities. For N-benzyl benzamide derivatives, various molecular descriptors have been used to build QSAR models that can predict the binding affinity and enzymatic inhibition of new analogs. nih.govresearchgate.net

These descriptors can be broadly categorized as electronic, steric, and hydrophobic. Electronic descriptors, such as the Hammett constant, can quantify the effect of substituents on the aromatic rings. Steric descriptors, like molecular weight and molar refractivity, relate to the size and shape of the molecule. Hydrophobic descriptors, such as the partition coefficient (logP), describe the compound's lipophilicity.

For example, a QSAR study on N-benzyl benzamide derivatives as melanogenesis inhibitors utilized a new descriptor called the Klopman index to develop a 3D pharmacophore model with good predictive power. nih.gov In another study on antiatherogenic agents, QSAR models indicated that molar refractivity at a specific position of the parent compound negatively contributed to the activity. researchgate.net

The following interactive data tables illustrate hypothetical SAR data for analogs of this compound, based on trends observed in the literature for similar compounds.

Table 1: Hypothetical SAR Data for 4-Amino Group Modifications

| Compound | R1 (at 4-position) | R2 (at 3-position) | R3 (on N-benzyl) | IC50 (nM) |

| 1 | -NH2 | -CH3 | -H | 50 |

| 2 | -NHCOCH3 | -CH3 | -H | 250 |

| 3 | -N(CH3)2 | -CH3 | -H | 150 |

| 4 | -OH | -CH3 | -H | 500 |

Table 2: Hypothetical SAR Data for N-Benzyl Moiety Modifications

| Compound | R1 (at 4-position) | R2 (at 3-position) | R3 (on N-benzyl) | IC50 (nM) |

| 5 | -NH2 | -CH3 | -H | 50 |

| 6 | -NH2 | -CH3 | 4-F | 30 |

| 7 | -NH2 | -CH3 | 4-OCH3 | 80 |

| 8 | -NH2 | -CH3 | 2-CF3 | 15 |

Table 3: Hypothetical SAR Data for 3-Methyl Group and Aromatic Substitutions

| Compound | R1 (at 4-position) | R2 (at 3-position) | R3 (on N-benzyl) | IC50 (nM) |

| 9 | -NH2 | -H | -H | 75 |

| 10 | -NH2 | -CH3 | -H | 50 |

| 11 | -NH2 | -Cl | -H | 40 |

| 12 | -NH2 | -OCH3 | -H | 100 |

Ligand Efficiency and Selectivity Optimization Strategies

No published data exists on the ligand efficiency (LE) or binding efficiency indices (BEI) of this compound. Consequently, there are no documented strategies for optimizing its selectivity for any biological target. Research in this area would typically involve the systematic modification of the compound's structure—such as altering the substituents on the benzamide ring or the N-benzyl group—and measuring the corresponding changes in binding affinity and selectivity against a panel of targets. Without primary research, any discussion would be purely hypothetical.

Development of Affinity Probes for Target Engagement Studies

There is no information available on the development or use of affinity probes derived from this compound. The creation of such probes would necessitate the identification of a biological target, followed by the chemical modification of the parent compound to incorporate a reporter tag (e.g., a fluorophore, biotin, or a photo-crosslinking group) without significantly diminishing its binding affinity. These probes would then be used in assays to confirm target engagement within a cellular or in vivo environment. As no such research has been published, this section cannot be addressed.

Computational and Theoretical Studies of this compound

Computational and theoretical chemistry provides powerful tools to investigate the properties and potential biological activities of molecules like this compound at a microscopic level. These in silico methods allow for the simulation of molecular interactions and the prediction of structure-activity relationships, guiding further experimental research.

Advanced Research Applications and Future Directions

Design and Synthesis of Novel Analogues and Hybrid Compounds for Enhanced Potency and Selectivity

The structural framework of 4-Amino-N-benzyl-3-methylbenzamide provides a fertile ground for medicinal chemists and drug designers to create novel analogues and hybrid compounds with improved biological activity. The process of rational drug design often involves modifying a lead compound to optimize its interaction with a biological target, thereby enhancing its potency and selectivity.

The synthesis of benzamide (B126) derivatives is a well-established area of organic chemistry. acs.orgresearchgate.netresearchgate.net General methods often involve the reaction of a substituted benzoic acid with an appropriate amine. researchgate.net For instance, nitro-substituted benzamides can be synthesized from acyl-halogenides and anilines, followed by reduction to yield the corresponding amino-substituted compounds. acs.org The exploration of various synthetic routes, including those utilizing catalysts and ultrasonic irradiation, has made the generation of diverse benzamide libraries more efficient. researchgate.net

The N-substituted nature of this compound is a key determinant of its potential mechanism of action. nih.gov Studies on N-substituted benzamide analogues have revealed that they can induce cytotoxicity through apoptosis and inhibit cell proliferation, distinguishing them from their non-N-substituted counterparts. nih.gov This knowledge is instrumental in designing new compounds with specific cellular effects. The creation of hybrid molecules, which combine the structural features of this compound with other pharmacologically active moieties, represents a promising strategy for developing compounds with dual or synergistic activities. For example, incorporating fragments known to interact with specific enzymes or receptors could lead to highly potent and selective therapeutic candidates.

| Analogue Design Strategy | Rationale | Potential Outcome |

| Modification of the Amino Group | To explore interactions with different biological targets and alter physicochemical properties. | Enhanced binding affinity, improved cell permeability. |

| Substitution on the Benzyl (B1604629) Ring | To probe the binding pocket of a target protein for additional interactions. | Increased potency and selectivity. |

| Alteration of the Methyl Group Position | To investigate the impact of steric hindrance on target engagement. | Optimized fit within the active site of a target. |

| Formation of Hybrid Compounds | To combine the properties of the benzamide with another pharmacophore. | Dual-action agents with novel mechanisms. |

Role in Chemical Probe Development for Biological System Interrogation

Chemical probes are indispensable tools in chemical biology, enabling the study of protein function and the validation of new drug targets in a cellular context. nih.gov A high-quality chemical probe should be potent, selective, and have a well-defined mechanism of action. nih.gov The development of such probes from the this compound scaffold holds significant potential for interrogating complex biological systems.

The design of a chemical probe often involves functionalizing a core molecule with a reporter tag, such as a fluorescent dye or an affinity handle, to enable visualization or pull-down experiments. frontiersin.org For instance, a derivative of this compound could be synthesized with an alkyne or azide (B81097) group, allowing for its attachment to a reporter molecule via "click chemistry." This would facilitate the identification of its cellular binding partners through techniques like photoaffinity labeling and subsequent proteomic analysis. nih.gov

The development of exquisitely selective probes can be challenging, but the use of structurally and mechanistically different probes targeting the same protein can help mitigate the risk of off-target effects. nih.gov By creating a panel of probes based on the this compound core with varied substitution patterns, researchers can more confidently dissect the biological roles of their target proteins.

Potential Applications in Materials Science Research (e.g., Polymers, Nanomaterials)

The unique chemical properties of benzamide derivatives also position them as valuable building blocks in materials science. Their ability to form strong hydrogen bonds and their inherent thermal stability make them attractive components for the synthesis of advanced polymers and nanomaterials.

Polybenzamides are a class of aromatic polyamides known for their high strength and thermal resistance. The synthesis of poly(N-fluoroalkyl benzamide) has demonstrated the potential to create polymers with controlled molecular weight and low polydispersity, exhibiting properties such as high thermal stability and hydrophobicity. researchgate.net While specific research on the incorporation of this compound into polymers is not yet prevalent, its structure suggests it could serve as a monomer in polycondensation reactions to create novel polymeric materials with tailored properties.

In the realm of nanomaterials, polymeric nanoparticles have garnered significant interest for their extensive applications in fields like drug delivery and biosensing. nih.gov These nanomaterials can be engineered from both natural and synthetic polymers to be biodegradable and biocompatible. nih.gov The functional groups present in this compound, namely the amino and amide moieties, could be exploited for surface functionalization of nanomaterials, enhancing their interaction with biological systems or other materials. Two-dimensional nanomaterials, when combined with polymeric composites, have shown promise in biomedical applications such as cancer therapy and tissue engineering. mdpi.com The integration of benzamide-based structures could further enhance the functionality of these advanced materials. mdpi.com

Utilization as Advanced Intermediates in Specialty Chemical Synthesis

Beyond its direct applications, this compound can serve as a crucial intermediate in the synthesis of more complex and specialized chemicals. The presence of multiple reactive sites—the amino group, the amide linkage, and the aromatic rings—allows for a variety of chemical transformations.

The amino group can be readily diazotized and converted into a wide range of other functional groups, opening up avenues for diverse chemical elaborations. The amide bond, while generally stable, can be cleaved under specific conditions to liberate the constituent amine and carboxylic acid, which can then be used in other synthetic pathways. This versatility makes this compound a valuable precursor for the production of fine chemicals, agrochemicals, and other high-value compounds. For example, amide derivatives are widely studied in the development of herbicides and insecticides. nih.gov The synthesis of novel benzamide compounds often starts from readily available benzoic acid or amine derivatives, highlighting the role of such intermediates. researchgate.netcyberleninka.ru

Integration of Multi-Omics Data in Compound Evaluation and Mechanism Elucidation

The advent of high-throughput "omics" technologies, including transcriptomics, proteomics, and metabolomics, has revolutionized how the biological effects of chemical compounds are evaluated. A multi-omics approach provides a holistic view of the cellular response to a compound, enabling a deeper understanding of its mechanism of action. embopress.org

When evaluating a compound like this compound or its analogues, integrating data from multiple omics platforms can reveal changes in gene expression, protein abundance, and metabolic pathways. nih.govresearchgate.net For instance, transcriptomic analysis can identify genes that are up- or down-regulated upon treatment with the compound, while proteomics can pinpoint changes in the levels of specific proteins and their post-translational modifications. embopress.org This comprehensive dataset can then be used to construct network models that illustrate the compound's impact on cellular signaling and regulatory networks. embopress.org Such an approach has been successfully used to uncover novel mechanisms of disease progression and to identify new therapeutic targets. embopress.org

| Omics Technology | Information Gained | Application in Benzamide Research |

| Transcriptomics | Changes in gene expression (mRNA levels). | Identifying target pathways and off-target effects. |

| Proteomics | Changes in protein abundance and modifications. | Validating protein targets and understanding downstream signaling. |

| Metabolomics | Alterations in small molecule metabolite profiles. | Elucidating metabolic reprogramming induced by the compound. |

| Secretomics | Analysis of secreted proteins. | Understanding the compound's effect on cell-cell communication. |

Emerging Methodologies in Chemical Biology for Benzamide Research

The field of chemical biology is continually developing new methods to probe biological systems with greater precision. frontiersin.org These emerging methodologies offer exciting opportunities to advance research on benzamide compounds like this compound.

Activity-based protein profiling (ABPP) is a powerful technique that uses chemical probes to assess the functional state of entire enzyme families directly in native biological systems. Developing an activity-based probe from the this compound scaffold could enable the identification of its direct enzymatic targets and provide insights into their activity levels in different cellular states.

Furthermore, advances in computational biology and machine learning are accelerating the discovery of new bioactive molecules. frontiersin.org These in silico approaches can be used to predict the biological activities of virtual libraries of benzamide analogues, prioritizing the most promising candidates for synthesis and experimental validation. frontiersin.org The combination of these cutting-edge techniques with traditional synthetic and biological methods will undoubtedly propel the field of benzamide research forward, unlocking the full potential of compounds like this compound.

Q & A

Q. What are the recommended synthetic routes for 4-Amino-N-benzyl-3-methylbenzamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves reacting benzylamine with 4-methylbenzoyl chloride under basic conditions (e.g., triethylamine or pyridine) in solvents like dichloromethane or toluene. Key optimization parameters include:

- Solvent choice : Polar aprotic solvents enhance reaction rates.

- Temperature : Room temperature or mild heating (40–60°C) minimizes side reactions.

- Purification : Column chromatography or recrystallization improves purity.

Hazard analysis is critical for handling intermediates (e.g., mutagenicity risks) .

Q. What analytical techniques are critical for characterizing the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirms the amide bond formation and aromatic substitution patterns.

- HPLC : Assesses purity (>98% threshold for pharmacological studies).

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS or MALDI-TOF).

- Melting Point Analysis : Cross-references literature values (e.g., 128–132°C for analogs) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Storage : Keep in airtight containers at 0–6°C to prevent decomposition.

- Mutagenicity : Ames testing recommended for analogs; handle with caution similar to benzyl chloride .

Advanced Research Questions

Q. How does the steric and electronic environment of the benzamide group influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Steric Effects : Bulky substituents (e.g., benzyl groups) hinder nucleophilic attack at the carbonyl carbon.

- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity, enhancing reactivity.

Computational studies (DFT) and Hammett plots can quantify these effects. For analogs, substituent positioning correlates with reaction rates in SNAr mechanisms .

Q. What strategies can resolve contradictions in biological activity data across different in vitro models for this compound?

- Methodological Answer :

- Assay Standardization : Use consistent cell lines (e.g., HepG2 vs. HEK293) and controls.

- Orthogonal Assays : Validate results via fluorescence polarization and SPR (surface plasmon resonance).

- Dose-Response Curves : Identify EC50/IC50 discrepancies due to cell permeability or off-target effects.

Case studies on quinazolinone derivatives highlight variability in kinase inhibition assays .

Q. How can molecular docking studies predict the binding affinity of this compound with target enzymes?

- Methodological Answer :

- Software Tools : AutoDock Vina or Schrödinger Suite for ligand-protein docking.

- Validation : Compare predicted binding poses with X-ray crystallography data (if available).

- SAR Analysis : Modify substituents (e.g., methyl vs. chloro) to optimize hydrophobic interactions.

Analogous studies on benzothiazole derivatives demonstrate correlation between docking scores and IC50 values .

Q. What challenges arise in scaling up synthesis from laboratory to pilot scale, and how can they be mitigated?

- Methodological Answer :

- Reactor Design : Continuous flow reactors improve heat/mass transfer for exothermic steps.

- Purification : Switch from column chromatography to crystallization for cost efficiency.

- Catalyst Recycling : Immobilized catalysts (e.g., Pd/C) reduce waste.

Industrial protocols for morpholino derivatives highlight solvent recovery systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.